(2-Bromo-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 218.05 g/mol. It is classified as a pyridine derivative, which is characterized by the presence of a bromine atom at the second position and a methoxy group at the sixth position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanol typically involves several key steps:
Technical details indicate that the reaction can be optimized by varying temperature, solvent choice, and concentration to improve the efficiency of the synthesis process .
The molecular structure of (2-Bromo-6-methoxypyridin-3-yl)methanol can be described as follows:
InChI=1S/C7H8BrNO2/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
, and its InChI Key is FNRPOELSJDDLSG-UHFFFAOYSA-N
.(2-Bromo-6-methoxypyridin-3-yl)methanol can participate in various chemical reactions:
The mechanism of action for (2-Bromo-6-methoxypyridin-3-yl)methanol primarily involves its interactions at the molecular level within biological systems:
(2-Bromo-6-methoxypyridin-3-yl)methanol has several scientific applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: